Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-
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Overview
Description
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry . The structure of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine consists of an imidazo[1,2-a]pyrimidine core with a 3-methoxyphenyl group attached at the 2-position.
Preparation Methods
The synthesis of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves a sequence of reactions including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . The merit of this catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the 3-methoxyphenyl group, using reagents like halogens or nucleophiles.
Cyclization: Intramolecular cyclization reactions can be performed to form additional fused ring systems.
Scientific Research Applications
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response . Additionally, it can disrupt mitochondrial functions, leading to mitochondrial fragmentation and cell death . These mechanisms contribute to its pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar core structure but lacks the pyrimidine ring.
Imidazo[1,5-a]pyridine: Another related compound with a different nitrogen atom arrangement, used in the development of optoelectronic devices.
Pyrido[1,2-a]pyrimidine: This compound has a pyridine ring fused with a pyrimidine ring and exhibits antidepressant and anticancer properties.
The uniqueness of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine lies in its specific substitution pattern and the presence of the 3-methoxyphenyl group, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-11-5-2-4-10(8-11)12-9-16-7-3-6-14-13(16)15-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXHGCIKMTCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328053 |
Source
|
Record name | Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134044-45-4 |
Source
|
Record name | Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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